molecular formula C26H21FN2O3 B609953 (R)-3-((N-(1-(4-fluorophenyl)ethyl)quinoline-3-carboxamido)methyl)benzoic acid CAS No. 1398583-31-7

(R)-3-((N-(1-(4-fluorophenyl)ethyl)quinoline-3-carboxamido)methyl)benzoic acid

Cat. No. B609953
M. Wt: 428.4634
InChI Key: BXNMZRPTQFVRFA-QGZVFWFLSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Potential Therapeutic for Parkinson's Disease

(R)-3-((N-(1-(4-fluorophenyl)ethyl)quinoline-3-carboxamido)methyl)benzoic acid and its derivatives have been studied for their therapeutic potential in Parkinson's disease. A specific quinoline alkaloid, 2-(Quinoline-8-carboxamido)benzoic acid (2-QBA), synthesized from a deep-sea-derived fungus, showed significant neuroprotective properties in a Caenorhabditis elegans Parkinson's disease model. It ameliorated dopaminergic neurodegeneration and restored behavioral defects caused by 1-methyl-4-phenylpyridinium (MPP+), suggesting its promise as a treatment for Parkinson's disease (Lee, Yang, Cha, & Han, 2022).

Imaging Peripheral Benzodiazepine Receptors

Quinoline-2-carboxamide derivatives, including N-[11C]methylated compounds, have been labeled for potential use as radioligands in positron emission tomography (PET) imaging of peripheral benzodiazepine type receptors (PBR) in vivo. These studies are crucial for understanding the role of PBR in various physiological and pathological processes (Matarrese et al., 2001).

Role in Developing Antagonists for hMCHR1

Research involving 3-aminomethylquinoline derivatives led to the discovery of compounds that showed potential as antagonists for the human melanin-concentrating hormone receptor 1 (hMCHR1). These findings have implications for treating conditions like obesity, as the compounds were found to suppress food intake in diet-induced obesity (DIO) rats (Kasai et al., 2012).

Application in Antimycobacterial Agents

A novel quinoline derivative, specifically a 9-fluoro-2,3-dihydro-8,10-(mono/di-sub)-3-methyl-8-nitro-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid, was synthesized and evaluated for its in vitro and in vivo antimycobacterial activities. This research is significant in the development of new treatments for mycobacterial infections, including multi-drug resistant strains (Dinakaran, Senthilkumar, Yogeeswari, China, Nagaraja, & Sriram, 2008).

Synthesis and Transformation for Biochemical Applications

Quinoline derivatives, including aminoquinolines, have been synthesized and transformed for their potential application as fluorophores in biochemistry and medicine. These compounds are utilized in studying various biological systems due to their efficient fluorescence properties (Aleksanyan & Hambardzumyan, 2013).

Safety And Hazards

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Future Directions

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Please consult with a qualified professional or refer to specific scientific literature for detailed information.


properties

IUPAC Name

3-[[[(1R)-1-(4-fluorophenyl)ethyl]-(quinoline-3-carbonyl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O3/c1-17(19-9-11-23(27)12-10-19)29(16-18-5-4-7-21(13-18)26(31)32)25(30)22-14-20-6-2-3-8-24(20)28-15-22/h2-15,17H,16H2,1H3,(H,31,32)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNMZRPTQFVRFA-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N(CC2=CC(=CC=C2)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)N(CC2=CC(=CC=C2)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336742
Record name PF-05105679
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((N-(1-(4-fluorophenyl)ethyl)quinoline-3-carboxamido)methyl)benzoic acid

CAS RN

1398583-31-7
Record name PF-05105679
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Record name PF-05105679
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Record name PF-05105679
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1398583-31-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-((N-(1-(4-fluorophenyl)ethyl)quinoline-3-carboxamido)methyl)benzoic acid
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(R)-3-((N-(1-(4-fluorophenyl)ethyl)quinoline-3-carboxamido)methyl)benzoic acid
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(R)-3-((N-(1-(4-fluorophenyl)ethyl)quinoline-3-carboxamido)methyl)benzoic acid
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(R)-3-((N-(1-(4-fluorophenyl)ethyl)quinoline-3-carboxamido)methyl)benzoic acid
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(R)-3-((N-(1-(4-fluorophenyl)ethyl)quinoline-3-carboxamido)methyl)benzoic acid
Reactant of Route 6
(R)-3-((N-(1-(4-fluorophenyl)ethyl)quinoline-3-carboxamido)methyl)benzoic acid

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